METHYL 5-CHLORO-4-(FURAN-2-AMIDO)-2-METHOXYBENZOATE
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Overview
Description
METHYL 5-CHLORO-4-(FURAN-2-AMIDO)-2-METHOXYBENZOATE is a synthetic organic compound that belongs to the class of furans. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a furan ring, a methoxy group, and a chloro substituent on a benzoate moiety.
Preparation Methods
The synthesis of METHYL 5-CHLORO-4-(FURAN-2-AMIDO)-2-METHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The furan ring is then reacted with an amine to form the furan-2-amido group.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a catalyst.
Esterification: Finally, the benzoate moiety is introduced through esterification reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
METHYL 5-CHLORO-4-(FURAN-2-AMIDO)-2-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the furan ring to a tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Scientific Research Applications
METHYL 5-CHLORO-4-(FURAN-2-AMIDO)-2-METHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of METHYL 5-CHLORO-4-(FURAN-2-AMIDO)-2-METHOXYBENZOATE involves its interaction with specific molecular targets. The furan ring and the amido group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The chloro and methoxy substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.
Comparison with Similar Compounds
METHYL 5-CHLORO-4-(FURAN-2-AMIDO)-2-METHOXYBENZOATE can be compared with other similar compounds, such as:
METHYL 5-CHLORO-4-(THIOPHEN-2-AMIDO)-2-METHOXYBENZOATE: Similar structure but with a thiophene ring instead of a furan ring.
METHYL 5-CHLORO-4-(PYRIDIN-2-AMIDO)-2-METHOXYBENZOATE: Contains a pyridine ring instead of a furan ring.
METHYL 5-CHLORO-4-(BENZOFURAN-2-AMIDO)-2-METHOXYBENZOATE: Features a benzofuran ring, which is a fused ring system with a furan and benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-chloro-4-(furan-2-carbonylamino)-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5/c1-19-12-7-10(9(15)6-8(12)14(18)20-2)16-13(17)11-4-3-5-21-11/h3-7H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQQDBIXVPXGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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